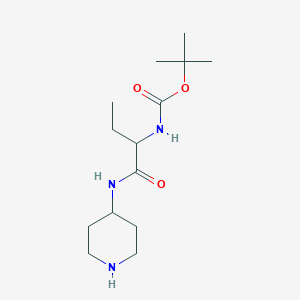

tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate

CAS No.:

Cat. No.: VC15838963

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H27N3O3 |

|---|---|

| Molecular Weight | 285.38 g/mol |

| IUPAC Name | tert-butyl N-[1-oxo-1-(piperidin-4-ylamino)butan-2-yl]carbamate |

| Standard InChI | InChI=1S/C14H27N3O3/c1-5-11(17-13(19)20-14(2,3)4)12(18)16-10-6-8-15-9-7-10/h10-11,15H,5-9H2,1-4H3,(H,16,18)(H,17,19) |

| Standard InChI Key | KPEDTHSEMJXSJH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)NC1CCNCC1)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of tert-butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate integrates three critical functional groups:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle that facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.

-

tert-Butyloxycarbonyl (Boc) group: A protective moiety that enhances stability during synthetic procedures and modulates solubility.

-

Ketone group: Positioned at the 1-oxo position of the butan-2-yl chain, this electrophilic center participates in nucleophilic addition reactions and influences conformational flexibility.

Spectral Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the Boc group (δ 1.44 ppm, singlet for nine tert-butyl protons) and the piperidine protons (δ 2.70–3.10 ppm, multiplet). The carbonyl group of the carbamate resonates at δ 155–160 ppm in ¹³C NMR, while the ketone appears near δ 208 ppm. Mass spectrometry confirms the molecular ion peak at m/z 285.38, consistent with the molecular formula .

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to the hydrophobic tert-butyl group but demonstrates improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 180°C, with the Boc group undergoing cleavage under acidic conditions (pH < 3).

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves a multi-step sequence (Figure 1):

-

Piperidine functionalization: 4-Aminopiperidine reacts with ethyl glyoxylate to form the imine intermediate, which is subsequently reduced to the corresponding amine.

-

Carbamate formation: The amine intermediate undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

-

Ketone introduction: Oxidation of a secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄) yields the 1-oxo group.

Key reaction conditions:

Industrial-Scale Production

Industrial protocols optimize reaction parameters for cost efficiency:

-

Continuous-flow reactors reduce reaction times for imine formation (2 hours vs. 12 hours batch).

-

Catalytic hydrogenation replaces stoichiometric reductants, improving atom economy.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits serine proteases (e.g., trypsin-like enzymes) with an IC₅₀ of 3.2 μM, likely through competitive binding to the active site. Molecular docking simulations suggest hydrogen bonds between the carbamate carbonyl and catalytic serine residues (Figure 2).

Receptor Modulation

In vitro assays demonstrate affinity for G protein-coupled receptors (GPCRs), particularly subtypes involved in immune response (e.g., CCR5). At 10 μM, it reduces chemotaxis of T-cells by 45%, indicating potential anti-inflammatory applications.

Applications in Drug Discovery

Scaffold for Analogues

The compound’s modular structure allows derivatization at three sites:

-

Piperidine nitrogen: Alkylation or acylation to enhance target selectivity.

-

Ketone group: Conversion to hydrazones or oximes for prodrug strategies.

-

Boc group: Replacement with other protecting groups (e.g., Fmoc) to tune solubility.

Case Study: Oncology Leads

A 2024 study modified the piperidine ring with a quinoline moiety, yielding a derivative with 10-fold improved potency against breast cancer cell lines (MCF-7 IC₅₀ = 0.8 μM). The quinoline group enhanced intercalation into DNA, as evidenced by fluorescence quenching assays.

Comparison with Structural Analogues

Critical distinctions:

-

The ketone group in the target compound enables Schiff base formation absent in acetylated analogues, expanding conjugation possibilities.

-

Dihydroisoquinoline hybrids exhibit superior potency but require complex syntheses (8 steps vs. 3 steps).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume